molecular formula C14H23NO B132902 (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one CAS No. 78910-33-5

(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one

Cat. No.: B132902
CAS No.: 78910-33-5
M. Wt: 221.34 g/mol
InChI Key: BFZBGTMIBOQWBA-HRCSPUOPSA-N
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Description

(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one is an organic compound that belongs to the class of N-acylpyrrolidines These compounds are characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle containing one nitrogen atom and four carbon atoms

Mechanism of Action

Sarmentine, also known as (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one, is a natural amide isolated from the fruits of Piper species . It has a broad-spectrum activity on weeds as a contact herbicide .

Target of Action

Sarmentine primarily targets the photosystem II (PSII) on isolated thylakoid membranes . It also inhibits enoyl-ACP reductase, a key enzyme in the early steps of fatty acid synthesis .

Mode of Action

Sarmentine interacts with its targets in a unique way. It competes for the binding site of plastoquinone in PSII, which can be attributed to structural similarities between herbicides like sarmentine and diuron . Additionally, it inhibits the activity of enoyl-ACP reductase, with an I50 app of 18.3 μM .

Biochemical Pathways

Sarmentine affects the photosynthetic electron transport, leading to a complete inhibition at a concentration of 30 μM . It also interferes with the early steps of fatty acid synthesis by inhibiting enoyl-ACP reductase .

Pharmacokinetics

It’s known that the potency of 30 μm sarmentine is greatly stimulated by light , suggesting that its bioavailability and efficacy might be influenced by light exposure.

Result of Action

Sarmentine induces rapid light-independent loss of membrane integrity at 100 μM or higher concentration . It’s between 10 and 30 times more active than pelargonic acid on wild mustard, velvetleaf, redroot pigweed, and crabgrass .

Action Environment

The action of Sarmentine is influenced by environmental factors such as light. Its potency is greatly stimulated by light, suggesting that this natural product may also interfere with photosynthetic processes . It can also destabilize membranes in darkness .

Biochemical Analysis

Biochemical Properties

Sarmentine interacts with various enzymes and proteins, leading to a range of biochemical reactions. It has been found to induce rapid light-independent loss of membrane integrity at concentrations of 100 μM or higher . Sarmentine also acts as an inhibitor of photosystem II (PSII) on isolated thylakoid membranes by competing for the binding site of plastoquinone . This can be attributed in part to structural similarities between herbicides like Sarmentine and diuron . In addition, Sarmentine has some structural similarity to crotonoyl-CoA, the substrate of enoyl-ACP reductase, a key enzyme in the early steps of fatty acid synthesis .

Cellular Effects

Sarmentine has a profound effect on various types of cells and cellular processes. It influences cell function by interfering with photosynthetic processes . The potency of 30 μM Sarmentine is greatly stimulated by light, suggesting that this natural product may also interfere with photosynthetic processes . This was confirmed by observing a complete inhibition of photosynthetic electron transport at that concentration .

Molecular Mechanism

Sarmentine exerts its effects at the molecular level through several mechanisms. It competes for the binding site of plastoquinone, acting as an inhibitor of photosystem II (PSII) on isolated thylakoid membranes . This mechanism of action accounts for the light stimulation of the activity of Sarmentine . Additionally, Sarmentine has the ability to destabilize membranes in darkness . It inhibits the activity of enoyl-ACP reductase, with an I50 app of 18.3 μM .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of Sarmentine at different dosages in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one typically involves the reaction of a pyrrolidine derivative with a suitable acylating agent. The reaction conditions often include the use of a base to facilitate the acylation process. Common solvents used in the reaction include dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sarmentine: Another N-acylpyrrolidine derivative with similar structural features.

    N-acylpyrrolidines: A class of compounds with a pyrrolidine ring acylated at the nitrogen atom.

Uniqueness

(2E,4E)-1-(Pyrrolidin-1-yl)deca-2,4-dien-1-one is unique due to its specific double bond configuration and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E,4E)-1-pyrrolidin-1-yldeca-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-11-14(16)15-12-9-10-13-15/h6-8,11H,2-5,9-10,12-13H2,1H3/b7-6+,11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZBGTMIBOQWBA-HRCSPUOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897288
Record name Iyeremide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78910-33-5
Record name Sarmentine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78910-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarmentine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078910335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iyeremide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IYEREMIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69ACA84TFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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